REACTION_CXSMILES
|
[C:1]([C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].[CH2:9]1COC[CH2:10]1.C([Mg]Br)C.B(F)(F)F>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].O>[N:4]1[CH:5]=[CH:6][CH:7]=[N:8][C:3]=1[C:1]1([NH2:2])[CH2:10][CH2:9]1 |f:4.5.6.7.8|
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
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C(#N)C1=NC=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
107 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[Mg+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
17 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 15 mins
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then the reaction mass was stirred for an hour
|
Type
|
ADDITION
|
Details
|
EtO (16.7 ml, 119.0 mmol, 2.5 eq) was added slowly through syringe at 0° C
|
Type
|
CUSTOM
|
Details
|
to attain ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for another one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through the CELITE®
|
Type
|
WASH
|
Details
|
washed the bed with water and Ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
then extracted with DCM
|
Type
|
WASH
|
Details
|
washed with brine solution
|
Type
|
CUSTOM
|
Details
|
The required product was purified by silica gel (230-400) column chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
N1=C(N=CC=C1)C1(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |